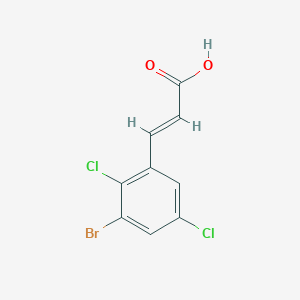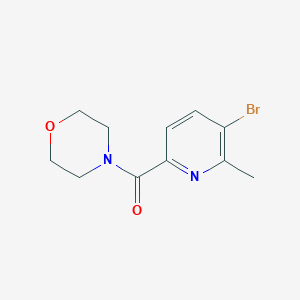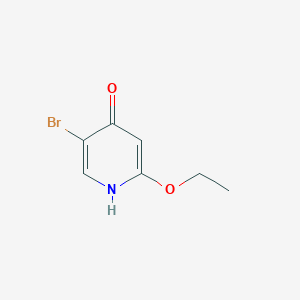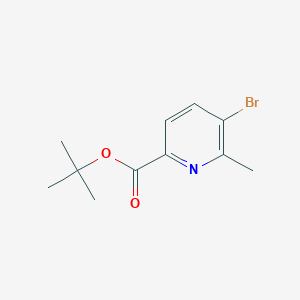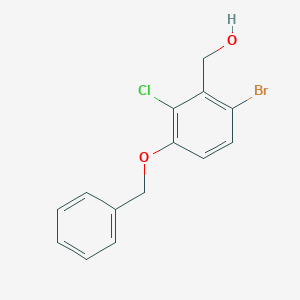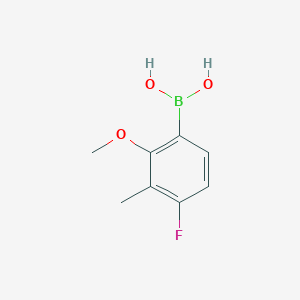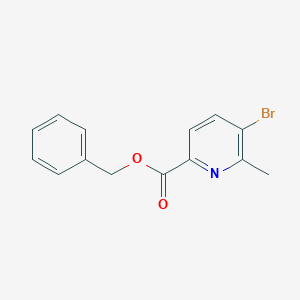
Benzyl 5-bromo-6-methylpicolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Benzyl 5-bromo-6-methylpicolinate binds to proteins and other organic molecules through its bromine atoms, which form hydrogen bonds with the target molecules. The bromine atoms also interact with the hydrophobic regions of the molecules, allowing this compound to bind to them in a non-covalent manner. This mechanism of action allows this compound to bind to a wide range of molecules, making it a useful tool in the study of biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of heavy metals on the body, as well as the effects of drugs and other compounds on the body. In addition, this compound has been used to study the structure and function of proteins, as well as to study the effects of environmental toxins on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Benzyl 5-bromo-6-methylpicolinate in laboratory experiments is its ability to bind to proteins and other organic molecules. This makes it a useful tool for studying the structure and function of proteins, as well as for studying the effects of drugs and other compounds on the body. However, this compound has some limitations, such as its relatively short half-life, which can make it difficult to use in long-term experiments. In addition, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for Benzyl 5-bromo-6-methylpicolinate. One potential direction is to use it in the study of the effects of environmental toxins on the body. Another potential direction is to use it in the study of the structure and function of proteins. In addition, this compound could be used in the study of drug design and enzyme inhibition. Finally, this compound could be used in the study of the biochemical and physiological effects of drugs and other compounds.
Synthesemethoden
Benzyl 5-bromo-6-methylpicolinate is synthesized by reacting 5-bromo-6-methylpicolinic acid with benzyl bromide in an aqueous solution. The reaction proceeds in two steps: first, the bromide ion is displaced from the benzyl bromide to form a bromonium ion; second, the bromonium ion reacts with the 5-bromo-6-methylpicolinic acid to form the this compound. The reaction is carried out at room temperature and takes about two hours to complete.
Wissenschaftliche Forschungsanwendungen
Benzyl 5-bromo-6-methylpicolinate has been used in a variety of scientific research applications, including drug design, protein-ligand binding studies, and enzyme inhibition studies. It has also been used to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs and other compounds. In addition, this compound has been used to study the effects of environmental toxins, such as heavy metals, on the body.
Safety and Hazards
The safety information available indicates that Benzyl 5-bromo-6-methylpicolinate has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . More detailed safety and hazard information can be found in the MSDS .
Eigenschaften
IUPAC Name |
benzyl 5-bromo-6-methylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-12(15)7-8-13(16-10)14(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQYXBGGXOOOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)



![8-Bromo-2-(4-bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293160.png)

